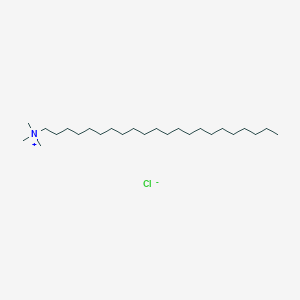

Docosyltrimethylammonium chloride

Description

Properties

IUPAC Name |

docosyl(trimethyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H54N.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26(2,3)4;/h5-25H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSJGOMATDFSEED-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H54ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60884964 | |

| Record name | Docosyltrimethylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17301-53-0 | |

| Record name | Behenyltrimethylammonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17301-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Behentrimonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017301530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Docosanaminium, N,N,N-trimethyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Docosyltrimethylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Docosyltrimethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.554 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BEHENTRIMONIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X7GNG3S47T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of Docosyltrimethylammonium Chloride

For Researchers, Scientists, and Drug Development Professionals

Docosyltrimethylammonium chloride, also known as behentrimonium chloride, is a cationic surfactant of the quaternary ammonium salt class. Its long docosyl (C22) alkyl chain imparts significant conditioning and antistatic properties, making it a prevalent ingredient in hair care and cosmetic formulations. This technical guide provides a detailed overview of its physicochemical properties, supported by experimental protocols and logical workflows.

Core Physicochemical Properties

This compound is a waxy, white to off-white solid with a characteristic alcohol-like or fishy odor.[1] As a quaternary ammonium compound, it possesses a permanent positive charge, rendering the concept of a pKa value inapplicable as it is always ionized. A summary of its key quantitative properties is presented in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C₂₅H₅₄ClN | [2] |

| Molecular Weight | 404.16 g/mol | [2] |

| Melting Point | Approximately 90°C (194°F) | [1][3][4][5] |

| Boiling Point | > 82°C (Decomposition may occur at higher temperatures) | [6] |

| pH (2% solution) | 6-8 | [1] |

| Solubility | Soluble in oil and hot water; slightly soluble in cold water; soluble in ethanol. | [1][2] |

| Critical Micelle Concentration (CMC) | Not experimentally determined in readily available literature. For context, shorter-chain analogs like Dodecyltrimethylammonium bromide (C12) have a CMC of approximately 0.016 M.[7] It is expected that the CMC of the C22 analog would be significantly lower due to its longer hydrophobic chain. | |

| LogP | Not applicable for a permanently charged species. Theoretical predictions for long-chain quaternary ammonium compounds suggest high hydrophobicity.[8][9] |

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate determination of the physicochemical properties of this compound.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

This protocol outlines the determination of the melting point of this compound using DSC, a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan. Hermetically seal the pan to prevent any loss of volatile components.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

-

Experimental Conditions:

-

Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Equilibrate the cell at a temperature well below the expected melting point, for example, 25°C.

-

Heat the sample at a constant rate, typically 10°C/min, to a temperature significantly above the melting point, for instance, 120°C.

-

Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) throughout the experiment.

-

-

Data Analysis: The melting point is determined from the resulting thermogram as the onset temperature of the endothermic melting peak. The peak temperature and the enthalpy of fusion can also be determined from the integrated peak area.

Determination of Solubility

This protocol describes a method for determining the solubility of this compound in a given solvent, such as water or ethanol, at a specific temperature.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of sealed vials containing a known volume of the solvent (e.g., 10 mL).

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25°C).

-

Equilibrate the mixtures for an extended period (e.g., 24-48 hours) with continuous agitation to ensure saturation.

-

-

Sample Collection and Filtration:

-

After equilibration, cease agitation and allow the excess solid to settle for at least 4 hours at the constant temperature.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately filter the supernatant through a 0.22 µm syringe filter compatible with the solvent to remove any undissolved particles.

-

-

Concentration Determination (Gravimetric Method):

-

Transfer a precise volume of the filtered saturated solution to a pre-weighed vial.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's decomposition point.

-

Once the solvent is completely removed and a constant weight is achieved, re-weigh the vial.

-

The mass of the dissolved solid is the difference between the final and initial weights of the vial.

-

Calculate the solubility in g/L or other appropriate units.

-

Determination of Critical Micelle Concentration (CMC) by Conductivity Measurement

The CMC is a fundamental property of surfactants. For ionic surfactants like this compound, conductometry is a common method for its determination. This protocol is based on the principle that the conductivity of a surfactant solution changes at the onset of micelle formation.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in deionized water at a concentration well above the expected CMC.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution with decreasing concentrations.

-

Conductivity Measurement:

-

Calibrate the conductivity meter using standard potassium chloride solutions.

-

Measure the conductivity of each dilution at a constant temperature (e.g., 25°C). Ensure the solution has thermally equilibrated before taking a reading.

-

-

Data Analysis:

-

Plot the measured conductivity as a function of the surfactant concentration.

-

The plot will typically show two linear regions with different slopes. The point of intersection of these two lines corresponds to the Critical Micelle Concentration.

-

Safety Information

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound has the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation).[10][11][12][13] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this chemical.

Synthesis Overview

This compound is typically synthesized via the quaternization of a tertiary amine. A general representation of this synthesis is the reaction of docosyldimethylamine with methyl chloride.[4] A more detailed, though generalized, protocol involves the reaction of behenyl amine with trimethylamine.

This technical guide provides a foundational understanding of the physicochemical properties of this compound. For specific applications, it is recommended to perform experimental determinations under the conditions relevant to the intended use.

References

- 1. humblebeeandme.com [humblebeeandme.com]

- 2. Behentrimonium chloride - Surfactant - 表面活性剂百科 [surfactant.top]

- 3. sihaulichemicals.co.in [sihaulichemicals.co.in]

- 4. specialchem.com [specialchem.com]

- 5. sophixnatural.com [sophixnatural.com]

- 6. interchimie.fr [interchimie.fr]

- 7. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 8. Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Dodecyltrimethylammonium chloride | C15H34N.Cl | CID 8152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. echemi.com [echemi.com]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

- 13. lobachemie.com [lobachemie.com]

An In-depth Technical Guide to the Synthesis and Purification of Docosyltrimethylammonium Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for Docosyltrimethylammonium chloride (DTMAC), a quaternary ammonium salt with significant applications in various scientific and industrial fields, including its use as an antistatic agent and a component in cosmetic formulations.[1][2] This document outlines detailed experimental protocols, summarizes key quantitative data, and presents visual representations of the synthetic and purification workflows.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process. The first step involves the conversion of a long-chain fatty alcohol, docosanol, into its corresponding alkyl halide, docosyl chloride. The second step is the quaternization of a tertiary amine with the synthesized docosyl chloride to yield the final product. A well-documented analogous procedure for the synthesis of dodecyltrimethylammonium chloride provides a robust framework for this synthesis.[3][4]

Step 1: Synthesis of Docosyl Chloride from Docosanol

This procedure is adapted from the synthesis of n-dodecyl chloride from n-dodecanol.[3] The reaction involves the chlorination of the primary alcohol using thionyl chloride.

Experimental Protocol:

-

Reaction Setup: In a multi-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ byproducts with a basic solution), add docosanol and an inert solvent such as petroleum ether.

-

Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Heating: Heat the mixture to 60-70°C with continuous stirring.

-

Addition of Thionyl Chloride: Slowly add thionyl chloride (molar ratio of docosanol to thionyl chloride approximately 1:1.3-1.5) to the reaction mixture through the dropping funnel over a period of 4-5 hours.

-

Reaction: Maintain the reaction temperature at 60-70°C and continue stirring for an additional 4-5 hours after the addition of thionyl chloride is complete.

-

Work-up: After cooling the reaction mixture, wash it sequentially with a saturated sodium chloride solution, a 20% sodium hydroxide solution, and again with a saturated sodium chloride solution until the aqueous layer is neutral.

-

Drying and Isolation: Dry the organic layer over anhydrous calcium chloride. Remove the solvent by distillation under reduced pressure to obtain crude docosyl chloride. Further purification can be achieved by vacuum distillation.

Step 2: Synthesis of this compound

This step involves the quaternization of a tertiary amine with the docosyl chloride synthesized in the previous step. The following protocol is adapted from the synthesis of dodecyltrimethylammonium chloride.[3][4]

Experimental Protocol:

-

Reaction Setup: In a high-pressure autoclave, dissolve gaseous trimethylamine in a polar aprotic solvent such as acetonitrile at a low temperature.

-

Addition of Docosyl Chloride: Add docosyl chloride to the autoclave (molar ratio of docosyl chloride to trimethylamine is approximately 1:1.2).

-

Reaction: Seal the autoclave and heat the mixture to 90 ± 5°C with stirring for 6-8 hours. The pressure in the autoclave will be in the range of 0.3-0.5 MPa.

-

Isolation of Crude Product: After cooling the reaction to room temperature, the crude this compound will precipitate out of the solution. Collect the solid product by filtration or centrifugation.

Purification of this compound

The crude DTMAC obtained from the synthesis typically requires purification to remove unreacted starting materials and byproducts. A common and effective method for purifying solid organic compounds is recrystallization.

Experimental Protocol: Purification by Recrystallization

-

Solvent Selection: A suitable solvent system for the recrystallization of long-chain quaternary ammonium salts is a mixture of a polar solvent in which the compound is soluble at high temperatures and a nonpolar solvent in which it is less soluble at low temperatures. A common choice is an alcohol/ether mixture (e.g., ethanol/diethyl ether) or acetone.[5]

-

Dissolution: Dissolve the crude DTMAC in a minimal amount of the hot polar solvent (e.g., ethanol or acetone).

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution to a gentle boil for a few minutes.

-

Hot Filtration (Optional): If charcoal was added or if there are any insoluble impurities, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot solution to cool down slowly to room temperature. The DTMAC will start to crystallize. For complete crystallization, the flask can be placed in an ice bath.

-

Isolation of Pure Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of a cold, nonpolar solvent, such as anhydrous diethyl ether, to remove any remaining soluble impurities.[3][4]

-

Drying: Dry the purified this compound crystals under vacuum.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of a long-chain trimethylammonium chloride, based on the reported synthesis of its C12 analog, dodecyltrimethylammonium chloride.[3][4] This data can serve as a benchmark for the synthesis of DTMAC.

| Parameter | Step 1: Chlorination of Alcohol | Step 2: Quaternization | Overall |

| Reactant Molar Ratios | Docosanol:Thionyl Chloride (1:1.3-1.5) | Docosyl Chloride:Trimethylamine (1:1.2) | - |

| Typical Yield | ~95% | ~94% | ~89% |

| Purity of Final Product | - | >99% | >99% |

Visualization of Processes

Synthesis Pathway

The following diagram illustrates the two-step synthesis of this compound from docosanol.

Experimental Workflow

The logical flow of the experimental procedure, from starting materials to the purified product, is depicted in the following diagram.

References

- 1. puracy.com [puracy.com]

- 2. puracy.com [puracy.com]

- 3. CN1247859A - Synthesis process of dodecyl trimethyl ammonium chloride - Google Patents [patents.google.com]

- 4. CN1078584C - Process for synthesis of n-dodecyl trimethyl ammonium chloride - Google Patents [patents.google.com]

- 5. CN103896781A - Preparation method of benzyltriethylammonium chloride - Google Patents [patents.google.com]

The Core Mechanism of Docosyltrimethylammonium Chloride (DTMAC) as a Cationic Surfactant: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Docosyltrimethylammonium chloride (DTMAC), a quaternary ammonium compound also known as behentrimonium chloride, is a cationic surfactant with a long C22 alkyl chain. Its amphiphilic nature, characterized by a positively charged hydrophilic head group and a long hydrophobic tail, dictates its self-assembly in solution and its interaction with biological interfaces. This technical guide provides a comprehensive overview of the mechanism of action of DTMAC as a cationic surfactant, with a particular focus on its relevance to drug delivery and development. The document details the physicochemical properties of DTMAC, its interaction with cell membranes, and the subsequent cellular responses. Methodologies for the characterization and application of DTMAC in experimental settings are also provided.

Introduction

Cationic surfactants are a class of molecules that possess a positively charged head group. This characteristic is central to their functionality, enabling strong interaction with negatively charged surfaces, including cell membranes, DNA, and certain proteins. This compound (DTMAC) is a notable member of this class, distinguished by its particularly long docosyl (C22) alkyl chain. This extended hydrophobic tail significantly influences its physicochemical properties, such as its critical micelle concentration (CMC) and its ability to interact with and disrupt lipid bilayers. These properties make DTMAC a person of interest in various applications, from cosmetics to advanced drug and gene delivery systems. Understanding the fundamental mechanism of action of DTMAC is crucial for harnessing its potential in pharmaceutical formulations and for assessing its toxicological profile.

Physicochemical Properties of this compound

The behavior of DTMAC in solution and at interfaces is governed by its physicochemical properties. Key parameters include its molecular weight, solubility, and its tendency to self-assemble into micelles above a certain concentration.

| Property | Value/Description | Reference(s) |

| Chemical Formula | C₂₅H₅₄ClN | [1] |

| Molecular Weight | 404.16 g/mol | [1] |

| Appearance | Yellowish waxy organic compound | [1] |

| Solubility | Soluble in alcohol and hot water. | [2] |

| Melting Point | Approximately 90°C | [3] |

| Critical Micelle Concentration (CMC) | Estimated to be in the low micromolar range, decreasing with increasing alkyl chain length. Precise experimental value for DTMAC is not readily available in the cited literature. For comparison, Hexadecyltrimethylammonium bromide (C16) has a CMC of 0.00092 M. | [4][5] |

Table 1: Physicochemical Properties of this compound (Behentrimonium Chloride)

The long C22 alkyl chain of DTMAC results in a very low critical micelle concentration (CMC) compared to shorter-chain homologues. This is due to the increased hydrophobic effect, which drives the molecules to aggregate and minimize their contact with water. The process of micellization is thermodynamically driven, primarily by an increase in entropy from the release of ordered water molecules around the hydrophobic tails.[6][7]

Mechanism of Action at the Cellular Level

The primary mechanism of action of DTMAC as a cationic surfactant at the cellular level involves its interaction with the cell membrane. This interaction is multifaceted and can lead to a range of cellular responses, from transient membrane permeabilization to apoptosis.

Electrostatic Interaction and Membrane Binding

The initial step in the interaction of DTMAC with a cell is the electrostatic attraction between its positively charged quaternary ammonium head group and the negatively charged components of the cell membrane, such as phosphatidylserine and sialic acid residues on glycoproteins. This electrostatic interaction facilitates the accumulation of DTMAC monomers at the membrane surface.

Hydrophobic Interaction and Membrane Disruption

Following the initial electrostatic binding, the long docosyl tail of DTMAC inserts into the hydrophobic core of the lipid bilayer. This insertion disrupts the ordered structure of the membrane phospholipids, leading to an increase in membrane fluidity and permeability. At concentrations below the CMC, the incorporation of DTMAC monomers can impair the barrier function of the cell membrane.[8] As the concentration of DTMAC at the membrane increases, the disruption becomes more significant, potentially leading to the formation of pores or even the complete solubilization of the membrane into mixed micelles.[9]

Cellular Uptake Mechanisms

DTMAC, particularly when formulated into nanoparticles or liposomes, can be internalized by cells through various endocytic pathways. The positive surface charge of DTMAC-containing nanoparticles enhances their interaction with the cell membrane, promoting uptake.[10] The exact mechanism can be cell-type dependent but often involves clathrin-mediated endocytosis or macropinocytosis.[11][12] Once inside the cell, these formulations can release their therapeutic cargo.

Induction of Apoptosis

At certain concentrations, cationic surfactants, including those with quaternary ammonium structures similar to DTMAC, have been shown to induce apoptosis in both normal and cancer cells.[13] This process is often initiated at concentrations below the CMC. The apoptotic cascade can be triggered by the disruption of mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspases.[14] Some studies suggest the involvement of reactive oxygen species (ROS) generation and the activation of signaling pathways such as the JNK pathway.[14]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of DTMAC.

Determination of Critical Micelle Concentration (CMC)

The CMC can be determined by monitoring a physical property of the surfactant solution that changes abruptly at the onset of micelle formation. Surface tensiometry is a common method.

Protocol: Surface Tensiometry

-

Solution Preparation: Prepare a stock solution of DTMAC in deionized water at a concentration significantly above the expected CMC. Create a series of dilutions from the stock solution to cover a wide concentration range, both below and above the anticipated CMC.

-

Instrumentation: Use a surface tensiometer (e.g., using the du Noüy ring or Wilhelmy plate method).

-

Measurement: Measure the surface tension of each dilution, starting from the lowest concentration. Ensure temperature is kept constant throughout the experiment.

-

Data Analysis: Plot the surface tension as a function of the logarithm of the DTMAC concentration. The CMC is determined as the concentration at the intersection of the two linear regions of the plot.[15]

Preparation of DTMAC-Containing Liposomes

DTMAC can be incorporated into liposomes for drug delivery applications. The thin-film hydration method is a widely used technique.

Protocol: Thin-Film Hydration for Cationic Liposome Preparation

-

Lipid Mixture Preparation: Dissolve DTMAC and a helper lipid (e.g., dioleoylphosphatidylethanolamine, DOPE) in a suitable organic solvent (e.g., chloroform) in a round-bottom flask.[10]

-

Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin lipid film on the inner surface of the flask. Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

-

Hydration: Hydrate the lipid film with an aqueous buffer (e.g., PBS) by gentle rotation. The temperature of the buffer should be above the phase transition temperature of the lipids. This results in the formation of multilamellar vesicles (MLVs).

-

Size Reduction (Optional): To obtain small unilamellar vesicles (SUVs), the MLV suspension can be sonicated (using a probe or bath sonicator) or extruded through polycarbonate membranes with a defined pore size.

-

Purification: Remove any unencapsulated drug or free DTMAC by methods such as dialysis or size exclusion chromatography.

Cytotoxicity Assay

The cytotoxic effect of DTMAC can be evaluated using various cell-based assays, such as the MTT assay, which measures cell metabolic activity.

Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Seed cells (e.g., a relevant cancer cell line) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treatment: Replace the culture medium with fresh medium containing various concentrations of DTMAC. Include a vehicle control (medium without DTMAC).

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of DTMAC that causes 50% inhibition of cell growth) can be determined by plotting cell viability against the logarithm of the DTMAC concentration.[16]

Applications in Drug Development

The unique properties of DTMAC make it a valuable component in various drug delivery systems.

-

Gene Delivery: The positive charge of DTMAC facilitates the complexation with negatively charged nucleic acids (DNA, siRNA), forming "lipoplexes." These complexes can protect the nucleic acids from degradation and enhance their uptake into cells for gene therapy or gene silencing applications.[13]

-

Nanoparticle Formulations: DTMAC can be used as a stabilizer for nanoparticles, imparting a positive surface charge that can improve their stability and cellular uptake.[10]

-

Topical and Transdermal Delivery: The membrane-perturbing effects of DTMAC can be harnessed to enhance the penetration of drugs through the skin.

Conclusion

This compound is a cationic surfactant with a distinct mechanism of action centered around its interaction with negatively charged biological membranes. Its long hydrophobic tail and positively charged head group drive its assembly and potent membrane-disruptive activities. These characteristics, while contributing to its potential cytotoxicity, also underpin its utility in advanced drug and gene delivery systems. A thorough understanding of its physicochemical properties and its effects on cellular function is paramount for its safe and effective application in pharmaceutical research and development. Further studies are warranted to precisely quantify the physicochemical parameters of DTMAC and to elucidate the specific signaling pathways it modulates in different cell types.

References

- 1. Behentrimonium chloride - Wikipedia [en.wikipedia.org]

- 2. Mechanism of the uptake of cationic and anionic calcium phosphate nanoparticles by cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Surfactin-Induced Apoptosis Through ROS–ERS–Ca2+-ERK Pathways in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 5. pharmacy180.com [pharmacy180.com]

- 6. Thermodynamics of micellization - Wikipedia [en.wikipedia.org]

- 7. Temperature and salt-induced micellization of dodecyltrimethylammonium chloride in aqueous solution: a thermodynamic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tainstruments.com [tainstruments.com]

- 9. Surfactants in membrane solubilisation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A physical model for the size-dependent cellular uptake of nanoparticles modified with cationic surfactants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cellular uptake mechanism and intracellular fate of hydrophobically modified pullulan nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Insight into nanoparticle cellular uptake and intracellular targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cationic surfactants induce apoptosis in normal and cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Surfactin induces apoptosis in human breast cancer MCF-7 cells through a ROS/JNK-mediated mitochondrial/caspase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. biolinscientific.com [biolinscientific.com]

- 16. Cytotoxic and apoptotic effects of synthetic benzochromene derivatives on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Determining the Critical Micelle Concentration of Docosyltrimethylammonium Chloride: A Technical Guide

Introduction

Docosyltrimethylammonium chloride (DTAC), also known as behentrimonium chloride, is a cationic surfactant characterized by a long 22-carbon alkyl chain (CH₃(CH₂)₂₁N(CH₃)₃Cl).[1] It is widely used in cosmetics, particularly in hair conditioners and mousses, as an antistatic and conditioning agent.[2] A fundamental parameter for characterizing the behavior of any surfactant in solution is its critical micelle concentration (CMC). The CMC is the concentration at which individual surfactant molecules (monomers) begin to aggregate to form organized structures called micelles. This aggregation leads to significant changes in the physicochemical properties of the solution, such as surface tension and conductivity.[3]

Quantitative Data and Trends

While specific CMC values for this compound (C22) are not available in the cited literature, a well-established trend exists for the homologous series of alkyltrimethylammonium chlorides. The CMC decreases as the length of the hydrophobic alkyl chain increases.[4][5][6] This is because a longer hydrophobic chain leads to a greater unfavorable interaction with water, thus promoting the self-assembly of monomers into micelles at a lower concentration. The following table illustrates this trend with data from shorter-chain homologues.

| Surfactant Name | Alkyl Chain Length | Critical Micelle Concentration (CMC) in water |

| Decyltrimethylammonium chloride | C10 | Varies with temperature, U-shaped dependence |

| Dodecyltrimethylammonium chloride | C12 | Decreases with increasing chain length |

| Tetradecyltrimethylammonium chloride | C14 | Decreases with increasing chain length |

Note: The exact CMC values are dependent on temperature and the presence of electrolytes. The addition of salt generally decreases the CMC.[7]

Experimental Protocols for CMC Determination

Several methods can be employed to determine the CMC of an ionic surfactant like this compound. The most common techniques involve monitoring a physical property of the surfactant solution as a function of its concentration. The CMC is identified as the point where a distinct change in the slope of the plotted property is observed.[3]

Tensiometry (Surface Tension Method)

Principle: Surfactant monomers adsorb at the air-water interface, which reduces the surface tension of the solution. As the surfactant concentration increases, the surface becomes saturated with monomers. Beyond this point, further addition of surfactant leads to the formation of micelles in the bulk solution, and the surface tension remains relatively constant. The CMC is the concentration at which this transition occurs.[5]

Detailed Experimental Protocol:

-

Solution Preparation: Prepare a stock solution of this compound in deionized water at a concentration significantly above the expected CMC. Due to its long alkyl chain and potential for low water solubility, gentle heating and stirring may be required for dissolution. Subsequently, prepare a series of dilutions covering a wide concentration range, with a higher density of data points around the anticipated CMC.

-

Temperature Control: Ensure all solutions and the measurement apparatus are maintained at a constant temperature, as surface tension is temperature-dependent.

-

Surface Tension Measurement: Measure the surface tension of each prepared solution using a tensiometer. Common methods include the Du Noüy ring or the Wilhelmy plate method. Ensure the ring or plate is thoroughly cleaned between measurements to avoid cross-contamination.

-

Data Analysis: Plot the measured surface tension (γ) as a function of the logarithm of the this compound concentration (log C). The resulting graph will typically show a region of decreasing surface tension followed by a plateau. The CMC is determined from the intersection of the two lines extrapolated from these distinct regions.[5]

Caption: Workflow for CMC determination by tensiometry.

Conductometry (Electrical Conductivity Method)

Principle: For ionic surfactants, the electrical conductivity of the solution changes with concentration. Below the CMC, the surfactant exists as monomers and contributes to conductivity. Above the CMC, the monomers aggregate into micelles. While the micelles are charged, their mobility is lower than that of the individual ions, and a fraction of the counterions become associated with the micelle, leading to a decrease in the slope of the conductivity versus concentration plot. The break in this plot corresponds to the CMC.

Detailed Experimental Protocol:

-

Solution Preparation: As with tensiometry, prepare a stock solution of this compound in high-purity deionized water and create a series of dilutions.

-

Temperature Control: Use a thermostated water bath to maintain a constant temperature for all solutions throughout the experiment, as conductivity is highly sensitive to temperature variations.

-

Conductivity Measurement: Measure the specific conductivity of each solution using a calibrated conductivity meter. Ensure the conductivity cell is rinsed with deionized water and then with the sample solution before each measurement.

-

Data Analysis: Plot the specific conductivity (κ) as a function of the this compound concentration. The graph will exhibit two linear regions with different slopes. The CMC is determined from the concentration at the intersection of these two lines.

Caption: Workflow for CMC determination by conductometry.

Fluorescence Spectroscopy

Principle: This method utilizes a fluorescent probe (e.g., pyrene) that has different fluorescence characteristics in polar and non-polar environments. Below the CMC, the probe is in the polar aqueous environment. Above the CMC, the hydrophobic probe partitions into the non-polar core of the micelles. This change in the microenvironment of the probe leads to a significant change in its fluorescence spectrum (e.g., a shift in emission peaks or a change in fluorescence intensity). The CMC is determined from the concentration at which this change occurs.[8]

Detailed Experimental Protocol:

-

Solution and Probe Preparation: Prepare a stock solution of this compound. Also, prepare a stock solution of a suitable fluorescent probe (e.g., pyrene in a volatile solvent like acetone).

-

Sample Preparation: Prepare a series of surfactant solutions with varying concentrations. To each solution, add a small, constant amount of the fluorescent probe stock solution. The final concentration of the probe should be very low to avoid affecting the micellization process.

-

Equilibration: Allow the samples to equilibrate, ensuring the probe has partitioned into the micelles in the samples above the CMC.

-

Fluorescence Measurement: Measure the fluorescence emission spectrum of each sample using a spectrofluorometer. For pyrene, the ratio of the intensity of the first and third vibronic peaks (I₁/I₃) is often monitored.

-

Data Analysis: Plot the fluorescence property (e.g., I₁/I₃ ratio for pyrene, or total fluorescence intensity) as a function of the surfactant concentration. A sigmoidal curve is typically obtained, and the CMC is often determined from the inflection point of this curve.

Caption: Workflow for CMC determination by fluorescence spectroscopy.

Visualization of Micelle Formation

The formation of micelles is a cooperative process that occurs around the critical micelle concentration. Below the CMC, surfactant molecules exist as monomers. As the concentration approaches and surpasses the CMC, these monomers aggregate into micelles, and a dynamic equilibrium is established between the monomers and the micelles.

Caption: Relationship between surfactant concentration and micelle formation.

References

- 1. Behentrimonium chloride - Wikipedia [en.wikipedia.org]

- 2. specialchem.com [specialchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Soil water solutes reduce the critical micelle concentration of quaternary ammonium compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What affects the degree of micelle ionization: conductivity study of alkyltrimethylammonium chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Temperature and salt-induced micellization of dodecyltrimethylammonium chloride in aqueous solution: a thermodynamic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. agilent.com [agilent.com]

The Solubility of Docosyltrimethylammonium Chloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Docosyltrimethylammonium chloride (DTAC), also known as behentrimonium chloride, is a cationic surfactant widely utilized in cosmetics and pharmaceutical formulations. Its efficacy and formulation compatibility are critically dependent on its solubility in various organic solvents. This technical guide provides a comprehensive overview of the solubility of DTAC, presenting quantitative data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Quantitative Solubility Data

The solubility of a solute in a particular solvent is a crucial physical property that dictates its utility in various applications. For this compound, quantitative data in organic solvents is not extensively documented in publicly available literature. However, some key data points have been identified.

Below is a summary of the available quantitative solubility data for this compound at 25°C.

| Organic Solvent | Chemical Formula | Solubility (g/L) at 25°C |

| Methanol | CH₃OH | 314.47[1] |

| Ethanol | C₂H₅OH | 240.41[1] |

| Isopropanol | C₃H₈O | 131.42[1] |

Qualitative assessments indicate that this compound is also soluble in hot water and oils (at 85°C) and slightly soluble in chloroform.[2][3]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent. This protocol is based on the principles outlined in OECD Guideline 105 for testing of chemicals and general practices for determining the solubility of quaternary ammonium salts.[4]

Objective: To determine the saturation solubility of this compound in a specified organic solvent at a constant temperature.

Materials:

-

This compound (analytical grade)

-

Selected organic solvent (HPLC grade or higher)

-

Thermostatically controlled orbital shaker or magnetic stirrer with a hot plate

-

Analytical balance (readable to ±0.1 mg)

-

Sealed, airtight glass vials or flasks

-

Syringe filters (0.22 µm, compatible with the chosen solvent)

-

Volumetric flasks and pipettes

-

Drying oven

-

(Optional) High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrumentation

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a pre-weighed, sealed glass vial. The presence of undissolved solid is essential to ensure that the solution is saturated.

-

Add a known volume or mass of the organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker or on a magnetic stirrer set to a constant temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period to allow it to reach equilibrium. A minimum of 24 to 48 hours is recommended. It is advisable to perform preliminary tests to determine the optimal equilibration time by measuring the concentration at different time points until it remains constant.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle for at least 2 hours at the constant experimental temperature.

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a syringe.

-

Immediately filter the sample through a syringe filter (0.22 µm) into a pre-weighed, clean, and dry vial. This step is crucial to remove any undissolved microcrystals.

-

-

Quantification of the Solute (Gravimetric Method):

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the this compound.

-

Once the solvent is completely removed, re-weigh the vial containing the dried solute.

-

The mass of the dissolved this compound is the difference between the final and initial weights of the vial.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula: Solubility (g/L) = (Mass of dissolved DTAC in g / Volume of solvent in L)

-

Alternative Quantification Method (e.g., HPLC):

-

Instead of the gravimetric method, the concentration of this compound in the filtered supernatant can be determined using a validated analytical technique such as HPLC. A calibration curve with standards of known concentrations must be prepared to accurately quantify the solute.

Experimental Workflow Visualization

The following diagram illustrates the logical steps involved in the experimental determination of the solubility of this compound.

References

Docosyltrimethylammonium chloride safety, handling, and disposal guidelines.

An In-depth Technical Guide to Docosyltrimethylammonium Chloride: Safety, Handling, and Disposal

This compound, also known by its INCI name Behentrimonium Chloride and CAS number 17301-53-0, is a quaternary ammonium compound widely utilized in the cosmetics and personal care industry as a hair conditioning and antistatic agent. Due to its surfactant properties, it is also found in other industrial applications. This guide provides a comprehensive overview of the safety, handling, and disposal of this compound for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a waxy, yellow-like organic compound.[1] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C25H54ClN | [1] |

| Molecular Weight | 404.16 g/mol | [1] |

| Appearance | White to light yellow flakes or solid | [2] |

| Solubility | Soluble in hot water (around 85°C) and oils | [2] |

| pH (2% solution) | 6.0 - 8.0 | [2] |

| Melting Point | ~85°C (185°F) | [3] |

| Flash Point | ~30°C (86°F) | [3] |

Toxicological Data

| Parameter | Species | Value | Reference |

| Oral LD50 | Rat | 536-633 mg/kg bw (for Steartrimonium chloride, a related compound) | [6] |

| Dermal LD50 | - | No data available | [6] |

| Aquatic Toxicity, Fish (Danio Rerio) LC50, 96h | Fish | 3.5 mg/L | [5] |

| Aquatic Toxicity, Invertebrate (Daphnia magna) EC50, 48h | Invertebrate | 1.39 mg/L | [5] |

Safety and Handling

GHS Hazard Classification

This compound is classified under the Globally Harmonized System (GHS) with the following hazards:

-

Skin Corrosion/Irritation: Category 2[7]

-

Serious Eye Damage/Eye Irritation: Category 1[7]

-

Hazardous to the aquatic environment, acute toxicity: Category 1[7]

-

Hazardous to the aquatic environment, long-term toxicity: Category 1[7]

Signal Word: Danger[7]

Hazard Statements: [7]

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H410: Very toxic to aquatic life with long lasting effects.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment should be worn to minimize exposure:

-

Eye Protection: Chemical splash goggles and a face shield are recommended.[4]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) should be worn.[4]

-

Skin and Body Protection: Wear appropriate protective clothing to prevent skin contact.[4]

-

Respiratory Protection: If dust or aerosols are generated, a NIOSH-approved respirator should be used.[8]

Handling Procedures

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[7]

-

Wash hands thoroughly after handling.[4]

-

Avoid release to the environment.[4]

-

Store in a cool, dry, and well-ventilated place.[9]

-

Keep containers tightly closed when not in use.[8]

Experimental Protocols

Detailed experimental protocols for the safety assessment of this compound are not publicly available in Safety Data Sheets. However, toxicological and environmental fate studies for similar quaternary ammonium compounds generally follow standardized guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).

For instance, a study on the biodegradability and toxicity of a related compound, dodecyl trimethyl ammonium chloride (DTMAC), followed the guidelines proposed by the USEPA for ultimate biodegradation assessment.[10] This typically involves incubating the test substance with a microbial inoculum from a relevant environmental source (e.g., seawater) and measuring the depletion of the substance or the production of CO2 over time.[10] Aquatic toxicity tests, such as those for fish and daphnia, are generally conducted according to OECD Guidelines for the Testing of Chemicals (e.g., OECD TG 203 for fish acute toxicity and OECD TG 202 for daphnia acute immobilisation).[5]

Spill and Emergency Procedures

In the event of a spill, the following workflow should be followed:

Caption: Workflow for handling a spill of this compound.

Disposal Guidelines

This compound is very toxic to aquatic life with long-lasting effects.[7] Therefore, it is imperative that this substance and its containers are disposed of as hazardous waste. Do not allow the product to enter drains or waterways.[9] Disposal must be in accordance with local, state, and federal regulations.

The following decision-making process should be followed for the disposal of this compound waste:

Caption: Decision tree for the disposal of this compound waste.

Environmental Fate

Quaternary ammonium compounds, in general, have very low vapor pressure and are not expected to volatilize significantly from soil or water.[11] The primary route of environmental exposure is through "down-the-drain" disposal to wastewater treatment systems.[11] While some quaternary ammonium compounds are biodegradable, the process can be slow.[10] Due to its toxicity to aquatic organisms, release into the environment should be avoided.[7]

First Aid Measures

In case of exposure to this compound, the following first aid measures should be taken:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[4]

-

Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.[4]

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Get medical attention immediately.[9]

-

Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[8]

References

- 1. Behentrimonium chloride - Wikipedia [en.wikipedia.org]

- 2. Docosyltrimethyl Ammonium Chloride CAS 17301-53-0 - Blissam [blissamchem.com]

- 3. makingcosmetics.com [makingcosmetics.com]

- 4. naturalbulksupplies.com [naturalbulksupplies.com]

- 5. makingcosmetics.com [makingcosmetics.com]

- 6. ec.europa.eu [ec.europa.eu]

- 7. interchimie.fr [interchimie.fr]

- 8. makingcosmetics.com [makingcosmetics.com]

- 9. avenalab.com [avenalab.com]

- 10. Biodegradability and toxicity of dodecyl trimethyl ammonium chloride in sea water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Thermal Stability and Degradation Profile of Docosyltrimethyltrimethylammonium Chloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Docosyltrimethylammonium chloride (DTAC), also known as behentrimonium chloride, is a cationic surfactant widely utilized in cosmetic and pharmaceutical formulations for its conditioning and antistatic properties. A thorough understanding of its thermal stability and degradation profile is paramount for ensuring product quality, safety, and stability, particularly for formulations subjected to heat during manufacturing or storage. This technical guide provides a comprehensive overview of the thermal behavior of this compound, including its stability under various conditions, potential degradation pathways, and the analytical techniques employed for its characterization. While specific quantitative data for DTAC is limited in publicly available literature, this guide synthesizes existing knowledge on long-chain quaternary ammonium compounds to present a scientifically grounded profile.

Chemical and Physical Properties

This compound is a quaternary ammonium salt with a long C22 alkyl chain. Its structure imparts surface-active properties, making it an effective conditioning agent.

Table 1: General Properties of this compound

| Property | Value | Reference |

| Chemical Name | This compound | [1] |

| Synonyms | Behentrimonium chloride, BTAC-228 | |

| CAS Number | 17301-53-0 | |

| Molecular Formula | C25H54ClN | |

| Molecular Weight | 404.16 g/mol | |

| Appearance | White to pale yellow waxy solid | [1] |

| Solubility | Slightly soluble in water, soluble in hot water and ethanol | [1] |

| Stability | Stable under normal conditions; resistant to light, strong acids, and bases. Decomposes at high heat. | [1] |

Thermal Stability and Degradation

This compound is generally considered stable under typical storage and use conditions.[1] However, exposure to high temperatures can lead to its decomposition. The degradation of quaternary ammonium compounds is a complex process that can proceed through several pathways, influenced by factors such as temperature, the presence of oxygen, and the nature of the counter-ion.

General Degradation Profile

At elevated temperatures, quaternary ammonium salts like DTAC can undergo decomposition. The primary degradation mechanisms for such compounds include Hofmann elimination and nucleophilic substitution. The combustion of behentrimonium chloride can produce harmful gases such as carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx). Furthermore, when heated to decomposition, it may also produce hydrogen chloride.

Pyrolysis studies on materials containing behentrimonium chloride have identified degradation products such as C25H53N and its breakdown products, including C23H49N and C22H47N. This suggests that under certain high-temperature conditions, the molecule may not fully decompose.[2][3]

Incompatibilities

This compound is incompatible with strong oxidizing agents.[4] Contact with these substances can lead to vigorous reactions and should be avoided.

Experimental Protocols for Thermal Analysis

The thermal stability of this compound can be investigated using various analytical techniques. The most common methods are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a fundamental technique for determining the thermal stability and decomposition profile of materials.

Experimental Protocol for TGA (General):

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small amount of the this compound sample (typically 5-10 mg) is accurately weighed and placed into a TGA crucible (e.g., alumina or platinum).

-

Atmosphere: The analysis is typically run under an inert atmosphere (e.g., nitrogen) to study thermal decomposition, or in an oxidative atmosphere (e.g., air) to study oxidative degradation. A typical flow rate is 20-50 mL/min.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: The resulting TGA curve plots the percentage of weight loss against temperature. The onset temperature of decomposition, the temperature of maximum weight loss, and the residual mass are key parameters obtained from the analysis.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally. It is used to determine transition temperatures such as melting point and to study thermal stability.

Experimental Protocol for DSC (General):

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Atmosphere: The experiment is usually conducted under an inert nitrogen atmosphere with a purge gas flow rate of around 50 mL/min.[5]

-

Temperature Program: A typical DSC scan involves heating the sample from a low temperature (e.g., 0 °C) to a temperature above its expected melting or decomposition point (e.g., 300 °C) at a controlled rate (e.g., 10 °C/min).[5]

-

Data Analysis: The DSC thermogram shows heat flow as a function of temperature. Endothermic peaks can indicate melting or decomposition, while exothermic peaks can indicate crystallization or oxidative degradation.

Visualization of Experimental Workflow and Degradation

Experimental Workflow for Thermal Analysis

The following diagram illustrates a typical workflow for assessing the thermal stability of this compound.

Caption: Workflow for Thermal Stability Analysis.

Postulated Thermal Degradation Pathway

The following diagram illustrates a simplified, postulated degradation pathway for this compound at elevated temperatures, leading to the formation of smaller amine fragments.

References

Spectral analysis of Docosyltrimethylammonium chloride (NMR, IR, Mass Spec).

Introduction

Docosyltrimethylammonium chloride (DTMAC), also known as behentrimonium chloride, is a quaternary ammonium salt widely utilized in various industrial and consumer product applications, notably as a conditioning agent in hair care products, an antistatic agent, and an emulsifier.[1][2][3] Its efficacy is intrinsically linked to its molecular structure, which consists of a long C22 alkyl chain (docosyl) providing hydrophobicity and a positively charged trimethylammonium head group responsible for its cationic nature. A thorough understanding of its chemical identity and purity is paramount for researchers, scientists, and drug development professionals to ensure product quality, safety, and performance. This technical guide provides an in-depth overview of the spectral analysis of DTMAC, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Chemical Structure of this compound

References

Docosyltrimethylammonium Chloride: A Technical Whitepaper on Biodegradability and Environmental Impact

For Researchers, Scientists, and Drug Development Professionals

Abstract

Docosyltrimethylammonium chloride (DTMAC), a quaternary ammonium compound with a C22 alkyl chain, is utilized in various industrial and consumer applications. This technical guide provides a comprehensive analysis of its biodegradability and environmental impact, drawing from available scientific data and regulatory dossiers. Quantitative data from key studies are presented in structured tables, and detailed experimental protocols are outlined to support research and development. Visualizations of relevant environmental processes are provided to facilitate understanding.

Biodegradability

The biodegradability of a substance is a critical factor in assessing its environmental persistence. For this compound, the available data suggests that while it is biodegradable, it does not meet the criteria for being "readily biodegradable."

Ready Biodegradability Data

A key study on the ready biodegradability of a substance containing this compound was conducted following the OECD 301B guideline (CO2 Evolution Test). The results indicated a degradation of 21% over a 28-day period.[1] This is below the 60% threshold required to be classified as readily biodegradable.

| Test Guideline | Parameter | Result | Conclusion |

| OECD 301B (CO2 Evolution) | % Degradation after 28 days | 21%[1] | Not readily biodegradable[1] |

Inherent Biodegradability and Simulation Testing

While not readily biodegradable, other studies indicate that this compound is inherently biodegradable and will degrade in the environment over time. The European Chemicals Agency (ECHA) registration dossier for "Quaternary ammonium compounds, C20-22-alkyltrimethyl, chlorides" mentions further studies on biodegradation in water, sediment, and soil, although specific half-life data from these studies are not detailed in the publicly available summaries.[1][2][3]

Ecotoxicity

The ecotoxicity of this compound has been evaluated across different trophic levels, including aquatic invertebrates, fish, and algae.

Aquatic Toxicity Data

The most sensitive aquatic organisms to this compound appear to be invertebrates.[2]

| Organism | Test Guideline | Endpoint | Value (mg/L) |

| Daphnia magna (Water Flea) | OECD 202 | 48-hour EC50 | 8.3[4] |

| Daphnia magna (Water Flea) | OECD 202 | 48-hour NOEC | 2.5[4] |

| Daphnia magna (Water Flea) | OECD 202 | 48-hour EL50 | 4.9[5] |

EC50: The concentration of a substance that causes a specified effect in 50% of the test population. NOEC: No Observed Effect Concentration. EL50: The effective loading rate that causes a 50% effect.

Data for fish and algae toxicity, while mentioned in the ECHA dossier, are not publicly available in detail.

Environmental Fate

The environmental fate of a chemical describes its transport and transformation in various environmental compartments. For this compound, its behavior in soil is of particular interest.

Soil Sorption

Soil Degradation

The ECHA registration dossier indicates that studies on biodegradation in soil have been conducted, but the specific half-life (DT50) values are not publicly accessible.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for the key experiments cited in this guide.

OECD 301B: Ready Biodegradability – CO2 Evolution Test

-

Objective: To determine the ready biodegradability of a substance by measuring the amount of carbon dioxide produced.

-

Method Summary: A defined concentration of the test substance is incubated in a mineral medium with a mixed population of microorganisms (activated sludge). The test is run for 28 days in the dark under aerobic conditions. The CO2 evolved is trapped in a suitable absorbent (e.g., barium hydroxide or sodium hydroxide) and is measured by titration or with an inorganic carbon analyzer. The percentage of biodegradation is calculated based on the ratio of the amount of CO2 produced to the theoretical maximum amount.

-

Key Parameters:

-

Test duration: 28 days

-

Inoculum: Activated sludge

-

Test concentration: Typically 10-20 mg/L of Total Organic Carbon (TOC)

-

Temperature: 20-25°C

-

Pass level for ready biodegradability: ≥ 60% of theoretical CO2 production within a 10-day window.

-

OECD 202: Daphnia sp. Acute Immobilisation Test

-

Objective: To determine the acute toxicity of a substance to Daphnia magna.

-

Method Summary: Young daphnids (less than 24 hours old) are exposed to a range of concentrations of the test substance for 48 hours. The number of immobilized daphnids is recorded at 24 and 48 hours. The EC50 is calculated as the concentration that immobilizes 50% of the daphnids.

-

Key Parameters:

-

Test organism: Daphnia magna

-

Test duration: 48 hours

-

Temperature: 20 ± 1°C

-

Light: 16-hour light/8-hour dark cycle

-

Endpoint: Immobilisation (inability to swim after gentle agitation for 15 seconds).[4]

-

OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test

-

Objective: To determine the effect of a substance on the growth of freshwater algae.

-

Method Summary: Exponentially growing cultures of a selected green alga (e.g., Pseudokirchneriella subcapitata) are exposed to various concentrations of the test substance over 72 hours. The growth inhibition is determined by measuring the algal biomass (e.g., cell counts, fluorescence) at the end of the exposure period. The EC50 is calculated as the concentration that causes a 50% reduction in growth.

-

Key Parameters:

-

Test organism: e.g., Pseudokirchneriella subcapitata

-

Test duration: 72 hours

-

Temperature: 21-24°C

-

Continuous illumination

-

OECD 203: Fish, Acute Toxicity Test

-

Objective: To determine the acute lethal toxicity of a substance to fish.

-

Method Summary: Fish of a recommended species (e.g., Rainbow Trout, Zebra Fish) are exposed to a range of concentrations of the test substance for 96 hours. Mortalities are recorded at 24, 48, 72, and 96 hours. The LC50 is calculated as the concentration that is lethal to 50% of the fish.

-

Key Parameters:

-

Test organism: e.g., Oncorhynchus mykiss (Rainbow Trout)

-

Test duration: 96 hours

-

Temperature: Species-specific (e.g., 15 ± 1°C for Rainbow Trout)

-

Loading: Appropriate biomass to water volume ratio

-

Endpoint: Mortality

-

Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Conceptual biodegradation pathway of this compound.

Caption: Workflow for environmental risk assessment of chemicals.

Conclusion

This compound is not readily biodegradable but is expected to undergo ultimate degradation in the environment. It exhibits toxicity to aquatic organisms, with invertebrates being the most sensitive group identified in publicly available data. Its strong affinity for sorption to soil and sediment is anticipated, which would limit its mobility in the environment. A comprehensive environmental risk assessment would require more detailed data on its soil degradation half-life and soil adsorption coefficient. The information and protocols provided in this guide serve as a foundational resource for researchers and professionals engaged in the development and environmental assessment of products containing this compound.

References

Toxicological Profile of Long-Chain Quaternary Ammonium Compounds on Cellular Systems: A Technical Guide

Disclaimer: This document provides a technical overview of the toxicological effects of long-chain quaternary ammonium compounds (QACs) on various cell lines. Direct toxicological studies on Docosyltrimethylammonium chloride (DTMA) are limited in the available scientific literature. Therefore, this guide synthesizes data from studies on structurally related long-chain QACs to provide a representative understanding of their potential cellular toxicity. The specific compound and cell line are clearly indicated for all presented data.

Introduction

This compound (DTMA) is a quaternary ammonium compound characterized by a 22-carbon alkyl chain. QACs are a broad class of cationic surfactants widely used as disinfectants, antiseptics, and preservatives due to their antimicrobial properties. Their amphiphilic nature allows them to interact with and disrupt cell membranes, which is a primary mechanism of their biological activity. Understanding the toxicological profile of long-chain QACs at the cellular level is crucial for assessing their safety in various applications and for the development of new therapeutic agents, as some QACs have been shown to induce apoptosis in cancer cells. This guide provides an in-depth analysis of the cytotoxic effects, experimental methodologies, and cellular signaling pathways associated with long-chain QAC exposure in vitro.

Quantitative Toxicological Data

The cytotoxicity of long-chain QACs is dependent on the specific compound, the cell line, and the experimental conditions. The following tables summarize quantitative data from various studies.

Table 1: Cytotoxicity of Dodecyltrimethylammonium Chloride (DTMAC) in Marine Microalgae

| Microalgae Species | 96-hour EC50 (mg/L) |

| Tetraselmis chuii | 6.34[1] |

| Nannochloropsis gaditana | > 0.69 < 6.34[1] |

| Chaetoceros gracilis | ~ 0.69[1] |

| Isochrysis galbana | ~ 0.69[1] |

| Dunaliella salina | ~ 0.69[1] |

Table 2: Lethal Concentration of Dodecyltrimethylammonium Chloride (DTMAC) in Artemia franciscana

| Exposure Time | LC50 (mg/L) |

| 48 hours | 46.74[1] |

| 72 hours | 34.19[1] |

Table 3: Apoptosis Induction by Methacryloxylethyl Cetyl Ammonium Chloride (DMAE-CB) in L929 Cells

| DMAE-CB Concentration (µM) | Percentage of Early Apoptotic Cells |

| 10 | Increased vs. control[2] |

| 20 | 13.4% (Peak)[2] |

| 40 | Decreased from peak[2] |

Experimental Protocols

This section details the methodologies for key experiments commonly used to assess the toxicology of long-chain QACs on cell lines.

Cell Viability and Cytotoxicity Assays

Objective: To determine the concentration-dependent effect of a compound on cell viability.

Protocol: MTT Assay

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Exposure: Treat the cells with various concentrations of the test QAC for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e-g., culture medium).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assays

Objective: To detect and quantify programmed cell death (apoptosis) induced by a compound.

Protocol: Annexin V-FITC and Propidium Iodide (PI) Staining

-

Cell Treatment: Seed cells in a 6-well plate and treat with the test QAC at various concentrations for a defined time.

-

Cell Harvesting: After treatment, harvest the cells by trypsinization and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Oxidative Stress and DNA Damage Assays

Objective: To measure the induction of reactive oxygen species (ROS) and subsequent DNA damage.

Protocol: 8-Oxo-2'-deoxyguanosine (8-OHdG) ELISA

-

Cell Culture and Treatment: Culture cells in 96-well plates and expose them to the test QAC.

-

DNA Extraction: After treatment, extract DNA from the cells.

-

ELISA: Perform an ELISA using a commercial kit to quantify the levels of 8-OHdG, a marker of oxidative DNA damage, according to the manufacturer's instructions.[3]

Signaling Pathways and Visualizations

Long-chain QACs can induce cytotoxicity and apoptosis through various signaling pathways, often involving oxidative stress and mitochondrial dysfunction.

General Experimental Workflow for In Vitro Toxicology Assessment

The following diagram illustrates a typical workflow for assessing the toxicological effects of a chemical compound on a cell line.

Caption: A generalized workflow for in vitro toxicological assessment.

Proposed Signaling Pathway for QAC-Induced Apoptosis

Based on studies of various cationic surfactants, a plausible signaling pathway for QAC-induced apoptosis involves the induction of oxidative stress and the intrinsic mitochondrial pathway.

Caption: Proposed signaling pathway for QAC-induced apoptosis.

Conclusion

The available data on long-chain quaternary ammonium compounds indicate that they can induce cytotoxicity and apoptosis in a variety of cell types. The primary mechanisms appear to involve cell membrane disruption, the induction of oxidative stress, and the activation of the intrinsic mitochondrial apoptotic pathway. While specific toxicological data for this compound is not abundant, the information gathered from structurally similar molecules provides a valuable framework for predicting its potential biological effects. Further research is warranted to elucidate the specific toxicological profile of DTMA and to explore its potential applications, particularly in the context of anticancer therapies. Researchers, scientists, and drug development professionals should consider the methodologies and pathways outlined in this guide when evaluating the safety and efficacy of long-chain QACs.

References

- 1. Biodegradability and toxicity of dodecyl trimethyl ammonium chloride in sea water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Methacryloxylethyl Cetyl Ammonium Chloride Induces DNA Damage and Apoptosis in Human Dental Pulp Cells via Generation of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

The Docosyl (C22) Chain: A Technical Guide to its Influence on Surfactant Properties

For Researchers, Scientists, and Drug Development Professionals

The docosyl (C22) alkyl chain, a 22-carbon saturated or unsaturated tail, represents a significant leap in hydrophobicity for surfactant design. Its substantial length dramatically influences the physicochemical properties of surfactants, setting them apart from their shorter-chain counterparts (e.g., C16-C18). This ultra-long chain imparts unique characteristics that are highly desirable in specialized applications, ranging from personal care formulations to advanced drug delivery systems. This technical guide provides an in-depth analysis of the role of the docosyl chain, detailing its impact on key surfactant properties, outlining experimental protocols for their measurement, and visualizing the workflows and structures relevant to their application.

The Impact of the Docosyl Chain on Surfactant Properties

The addition of four to six extra methylene groups compared to common stearyl (C18) derivatives creates a powerful hydrophobic driving force that governs the behavior of C22 surfactants in aqueous solutions. This leads to profound changes in self-assembly, surface activity, and solubility.

Critical Micelle Concentration (CMC)